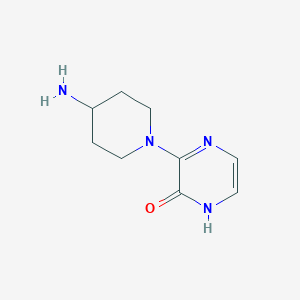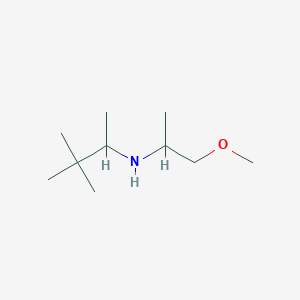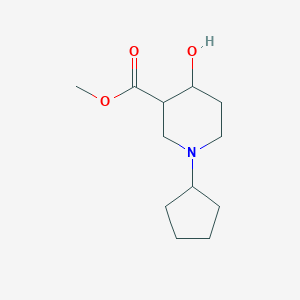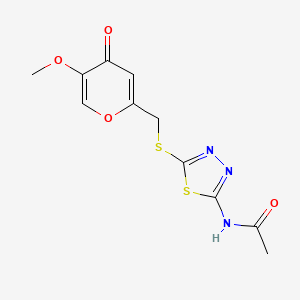![molecular formula C12H15BrN2O2 B1531966 3-[(2-Bromoacetyl)amino]-N-propylbenzamide CAS No. 1138442-98-4](/img/structure/B1531966.png)
3-[(2-Bromoacetyl)amino]-N-propylbenzamide
Descripción general
Descripción
“3-[(2-Bromoacetyl)amino]-N-propylbenzamide” is a biochemical used for proteomics research . Its molecular formula is C12H15BrN2O2 and it has a molecular weight of 299.16 g/mol .
Molecular Structure Analysis
The molecular formula of “3-[(2-Bromoacetyl)amino]-N-propylbenzamide” is C12H15BrN2O2. This indicates that it contains 12 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms.Aplicaciones Científicas De Investigación
Photosynthesis Inhibition
Compounds similar to 3-[(2-Bromoacetyl)amino]-N-propylbenzamide, specifically bromo- and dibromo-hydroxy-N-phenylbenzamides, have been investigated for their ability to inhibit photosynthetic electron transport (PET). These studies have shown that the inhibitory efficiency of these compounds depends on their lipophilicity and the electronic properties of substituents. Such compounds target the donor side of photosystem 2, affecting the interaction with chlorophyll a and aromatic amino acids present in pigment-protein complexes, primarily in photosystem 2, as documented by fluorescence spectroscopy Kráľová et al., 2013.
Copper-Catalyzed Direct Amination
Research on the copper-catalyzed direct amination of ortho-functionalized haloarenes, including 2-halobenzamide derivatives, provides insights into synthetic applications. Using sodium azide as the amino source, this method allows for the synthesis of ortho-functionalized aromatic amines in good to excellent yields. This protocol demonstrates the potential for constructing complex molecules through one-pot Ullmann-type coupling processes Zhao et al., 2010.
Synthesis of Heterocyclic Compounds
Halogenated aniline derivatives, including 2-amino-5-bromo-3-iodobenzamide, have been used as synthons for the design and synthesis of nitrogen-containing heterocyclic compounds and their annulated derivatives. These compounds undergo palladium-catalyzed cross-coupling reactions to afford various heterocyclic structures, demonstrating their utility in constructing complex organic molecules with potential pharmacological applications Mmonwa & Mphahlele, 2016.
Antiviral Activity
N-Phenylbenzamide derivatives, which share a functional group similarity with 3-[(2-Bromoacetyl)amino]-N-propylbenzamide, have been synthesized and evaluated for their antiviral activities, specifically against Enterovirus 71 (EV 71). Among these compounds, specific derivatives have shown activity at low micromolar concentrations, highlighting the potential of similar compounds in the development of antiviral drugs Ji et al., 2013.
Synthesis of Indoles and Quinazolines
Compounds structurally related to 3-[(2-Bromoacetyl)amino]-N-propylbenzamide have been utilized as intermediates in the synthesis of polycarbo-substituted indoles and quinazolines. These syntheses involve palladium-catalyzed cross-coupling and heteroannulation reactions, showcasing the versatility of bromoacetyl and benzamide derivatives in the construction of complex heterocyclic systems with potential medicinal chemistry applications Mmonwa & Mphahlele, 2016.
Propiedades
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-2-6-14-12(17)9-4-3-5-10(7-9)15-11(16)8-13/h3-5,7H,2,6,8H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXINYNNTWGWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromoacetyl)amino]-N-propylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine](/img/structure/B1531883.png)
![1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531884.png)

![N-[2-(2-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1531887.png)
![1-[(Azepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531888.png)



![2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1531894.png)




